molecular formula C14H9NO2 B176285 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one CAS No. 118160-04-6

3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one

Cat. No.: B176285
CAS No.: 118160-04-6
M. Wt: 223.23 g/mol
InChI Key: FVJSGLJBLDWPPB-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one (CAS 118160-04-6) is an organic compound with the molecular formula C 14 H 9 NO 2 and a molecular weight of 223.23 g/mol [ ]. This chemical is characterized by a melting point of 166-168 °C and a predicted boiling point of 407.4±45.0 °C [ ]. Its structure is a fused pyranopyridine system, which is of significant interest in medicinal and materials chemistry. This compound is supplied as a high-purity intermediate for research and development purposes. While specific biological data for this exact molecule is limited in public sources, structural analogues, particularly pyrano[4,3-b]quinolizine derivatives, have recently been investigated for their aggregation-induced emission enhancement (AIEE) properties and their potential application as novel photosensitizers in photodynamic therapy (PDT) for cancer [ ]. This suggests potential utility for 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one in similar exploratory research, including as a building block for the synthesis of fluorescent probes or other functional materials [ ]. Application Note: This product is intended for chemical synthesis and research applications as a key intermediate. Safety and Compliance: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-phenylpyrano[4,3-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-6-7-15-9-11(12)8-13(17-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJSGLJBLDWPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555723
Record name 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118160-04-6
Record name 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendancy of a Heterocyclic Scaffold: A Technical Guide to the History, Synthesis, and Therapeutic Landscape of Pyrano[4,3-c]pyridin-1-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pyrano[4,3-c]pyridin-1-one Core: From Synthetic Conception to Therapeutic Promise

This technical guide offers an in-depth exploration of the pyrano[4,3-c]pyridin-1-one scaffold, a heterocyclic system of growing interest in medicinal chemistry. We will traverse its historical evolution, from early synthetic explorations to the sophisticated methodologies currently employed. This whitepaper will further dissect the burgeoning pharmacological potential of its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyran and pyridine rings gives rise to a diverse family of pyranopyridine isomers, each with a unique spatial arrangement and electronic distribution that underpins a wide array of biological activities. Among these, the pyrano[4,3-c]pyridin-1-one core has emerged as a "privileged scaffold" – a molecular framework that is recurrently identified as a binder to various biological targets. This has catalyzed significant research into its synthetic accessibility and therapeutic applications, which span from neurotropic to anticancer and antimicrobial agents. This guide will provide a focused examination of the pyrano[4,3-c]pyridin-1-one moiety, elucidating the key milestones in its journey from a synthetic curiosity to a promising pharmacophore.

A Historical Perspective: Charting the Discovery and Synthetic Evolution

While a definitive "first synthesis" of the unsubstituted pyrano[4,3-c]pyridin-1-one core is not prominently documented in readily available literature, the foundational chemical principles for its construction have been established for decades. The genesis of this and similar heterocyclic systems can be traced back to the development of fundamental organic reactions that enable the annulation of rings.

Early synthetic strategies likely relied on classical, multi-step approaches. The conceptual framework for constructing the pyrano[4,3-c]pyridin-1-one ring system is rooted in the strategic combination of well-established reactions, namely the Knoevenagel condensation and the Michael addition. These reactions provide a powerful toolkit for the formation of carbon-carbon bonds and the subsequent cyclization to form the heterocyclic core.

The modern era of organic synthesis has witnessed a paradigm shift towards efficiency and sustainability, leading to the prominence of multi-component reactions (MCRs) for the construction of complex molecules like pyrano[4,3-c]pyridin-1-ones. These one-pot reactions, where three or more reactants are combined to form a product that incorporates substantial parts of all starting materials, offer significant advantages in terms of reduced reaction times, lower costs, and minimized waste generation.

A common and elegant MCR approach to the pyrano[4,3-c]pyridin-1-one scaffold involves the condensation of an aldehyde, an active methylene compound (such as malononitrile or cyanoacetamide), and a suitable 4-hydroxy-2-pyridone derivative. This strategy efficiently assembles the core structure in a single synthetic operation.

Synthetic Methodologies: Building the Core

The construction of the pyrano[4,3-c]pyridin-1-one scaffold is a testament to the power of tandem reactions. The most prevalent and efficient synthetic route is a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

G cluster_reactants Starting Materials cluster_reactions Reaction Cascade Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation 4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridone Michael Addition Michael Addition 4-Hydroxy-2-pyridone->Michael Addition Knoevenagel Condensation->Michael Addition Arylidenemalononitrile Intermediate Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Michael Adduct Product Pyrano[4,3-c]pyridin-1-one Intramolecular Cyclization->Product

Key Reaction Mechanisms
  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In the context of pyrano[4,3-c]pyridin-1-one synthesis, an aromatic aldehyde reacts with a compound like malononitrile to form an arylidenemalononitrile intermediate.[1]

  • Michael Addition: This is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate of 4-hydroxy-2-pyridone acts as the nucleophile, attacking the electron-deficient double bond of the arylidenemalononitrile intermediate.[2][3]

  • Intramolecular Cyclization: Following the Michael addition, the resulting intermediate undergoes a spontaneous intramolecular cyclization, where a nucleophilic nitrogen or oxygen atom attacks a nitrile or ester group, leading to the formation of the pyran ring and yielding the final pyrano[4,3-c]pyridin-1-one derivative.

Representative Experimental Protocol: One-Pot Synthesis of a Substituted Pyrano[4,3-c]pyridin-1-one Derivative

The following protocol is a generalized representation of a one-pot synthesis and should be adapted based on the specific substrates and desired product.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Hydroxy-6-methyl-2-pyridone (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (5 mL), add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 10-15 minutes until the formation of the Knoevenagel adduct is observed (often indicated by a color change or precipitation).

  • Add 4-hydroxy-6-methyl-2-pyridone (1 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. X-ray crystallography can provide unambiguous proof of the structure.

Pharmacological Activities and Therapeutic Potential

Derivatives of the pyrano[4,3-c]pyridin-1-one scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the cytotoxic and anticancer properties of pyranopyridine derivatives. Several studies have reported the in vitro anticancer activity of these compounds against a range of human cancer cell lines, including breast, colon, and lung cancer.[2][4][5] The proposed mechanisms of action are often multifaceted and can involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases. For instance, certain pyrano[3,2-c]pyridine derivatives have shown inhibitory activity against EGFR and VEGFR-2 kinases.[2]

Antimicrobial Activity

The pyranopyridine nucleus is also a key feature in compounds exhibiting potent antimicrobial activity. Derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7] The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

Neurotropic Activity

Certain pyrano[3,4-c]pyridine derivatives have been investigated for their effects on the central nervous system, exhibiting hypotensive, anticonvulsant, antipsychotic, and anti-inflammatory properties. These activities suggest potential applications in the treatment of neurological and psychiatric disorders.

Structure-Activity Relationships (SAR)

The biological activity of pyrano[4,3-c]pyridin-1-one derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. While a comprehensive SAR study for this specific scaffold is still evolving, some general trends can be inferred from the available literature on related pyranopyridine isomers.

SAR cluster_core Pyrano[4,3-c]pyridin-1-one Core cluster_substituents Substituent Effects Core [Pyrano[4,3-c]pyridin-1-one Scaffold] Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) Core->Biological_Activity Modulates R1 Substituents on the Pyridine Ring R1->Core R2 Substituents on the Pyran Ring R2->Core R3 Substituents on the Pendant Aryl Group R3->Core

  • Substituents on the Pendant Aryl Group: The electronic properties and steric bulk of substituents on the aryl ring (derived from the starting aldehyde) significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the molecule's interaction with biological targets.

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of alkyl or aryl groups, can impact the overall lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

  • Substituents on the Pyran Ring: The nature of the active methylene compound used in the synthesis determines the substituents on the pyran ring. For example, the presence of a cyano or carboxamide group can influence the molecule's ability to form hydrogen bonds with target proteins.

Future Directions and Conclusion

The pyrano[4,3-c]pyridin-1-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, particularly through efficient multi-component reactions, allows for the rapid generation of diverse chemical libraries for biological screening.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The exploration of a wider range of starting materials in multi-component reactions to generate novel derivatives with unique substitution patterns.

  • Elucidation of Mechanisms of Action: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by active pyrano[4,3-c]pyridin-1-one derivatives.

  • Optimization of Pharmacokinetic Properties: Lead optimization studies to improve the drug-like properties of promising compounds, including solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Preclinical evaluation of lead compounds in animal models of cancer, infectious diseases, and neurological disorders.

References

[8] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (URL not available) Synthesis and anticancer activity of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d] pyrimidin-5(2H)-one derivatives. (URL not available) [6] Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. [Link] [4] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link] [2] Green Synthesis and Antimicrobial activities of Pyrano[3,2-C]pyridine derivatives. (URL not available) Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL not available) [5] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link] [9] Commentary on Pyridine Compounds & its Antimicrobial Activities. (URL not available) [7] One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives Catalyzed by L-Proline in Aqueous Media. [Link] [10] Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. [Link] [11] Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. (URL not available) [12] A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. (URL not available) [13] Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (URL not available) [1] Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link] [14] Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (URL not available) [15] Synthesis of new pyran and pyranoquinoline derivatives. [Link] [16] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link] Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link] [17] Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. [Link] [18] Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (URL not available) Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link]

Sources

Technical Whitepaper: Characterization and Synthesis of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical characteristics, synthesis, and characterization protocols for 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one and its primary derivatives.

Executive Summary

The 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one scaffold (CAS 118160-04-6 ) represents a specialized class of fused tricyclic heterocycles combining a pyridine ring with a pyran-2-one (α-pyrone) moiety.[1][2] These structures are critical in drug discovery due to their potential bioactivity as kinase inhibitors and their utility as intermediates in the synthesis of complex alkaloids. This guide focuses on the physical characterization of this scaffold, specifically analyzing the melting point thermodynamics and providing a validated synthesis workflow via iodolactonization.

Chemical Identity & Structural Analysis

The core structure features a pyridine ring fused to a lactone, with a phenyl substituent at the 3-position. The planar nature of the tricyclic system facilitates strong


-

stacking in the solid state, directly influencing its high melting point and low aqueous solubility.
PropertyData / Descriptor
Compound Name 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
CAS Registry Number 118160-04-6
Molecular Formula C

H

NO

Molecular Weight 223.23 g/mol
Structural Features Fused [4,3-c] pyridine-lactone system; Phenyl group at C3
H-Bond Acceptors 3 (N-pyridine, O-carbonyl, O-ether)
H-Bond Donors 0
Predicted LogP ~2.5 – 3.0 (Lipophilic)

Physical Characteristics & Melting Point Analysis

Appearance and State

In its purified form, the compound exists as a solid , typically isolating as a brown or off-white crystalline powder depending on the purification method (recrystallization vs. chromatography).

Melting Point Data

The melting point of this scaffold is sensitive to substitution patterns, particularly at the 4-position.

  • Parent Scaffold (CAS 118160-04-6): Historical data and structural analogues indicate a melting range of 165–185 °C .

  • Reference Standard (4-Iodo Derivative): The most rigorously characterized derivative in recent literature is 4-iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one .

    • Experimental Melting Point: 178–180 °C [1].

    • Significance: The presence of the heavy iodine atom typically elevates the melting point slightly due to increased London dispersion forces, but the parent compound retains a similarly high melting profile due to efficient crystal packing.

Solubility Profile
  • Soluble: DMSO, DMF, Dichloromethane (moderate).

  • Sparingly Soluble: Ethanol, Methanol.

  • Insoluble: Water (requires co-solvent or pH adjustment for biological assays).

Synthesis & Reaction Mechanism

The most robust route to access this scaffold is via the iodolactonization of 3-(phenylethynyl)isonicotinic acid . This method is regioselective, favoring the 6-endo-dig cyclization to yield the pyranopyridinone core.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the alkyne precursor to the fused ring system.

SynthesisPathway Precursor 3-(Phenylethynyl) isonicotinic acid Intermediate Iodonium Intermediate Precursor->Intermediate Electrophilic Attack Reagents I2 (3 equiv) NaHCO3 (3 equiv) MeCN, 25°C Reagents->Precursor Product 4-Iodo-3-phenyl-1H- pyrano[4,3-c]pyridin-1-one (Solid, mp 178-180°C) Intermediate->Product 6-endo-dig Cyclization (Regioselective)

Figure 1: Regioselective synthesis pathway via iodolactonization [1].

Experimental Protocols

Synthesis Protocol (Iodolactonization)

Objective: Synthesis of 4-iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one.

  • Preparation: Dissolve 3-(phenylethynyl)isonicotinic acid (0.35 mmol) in acetonitrile (MeCN, 7 mL).

  • Activation: Add NaHCO

    
      (3 equiv.) to the solution. Stir at 25 °C for 5 minutes to ensure deprotonation of the carboxylic acid.
    
  • Cyclization: Add I

    
      (3 equiv.) to the reaction mixture.
    
  • Reaction: Stir the mixture at 25 °C for 1 hour . Monitor consumption of starting material via TLC (Hexane/EtOAc).

  • Quenching: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    solution to quench excess iodine (color changes from dark brown to yellow/clear).
  • Extraction: Extract with Dichloromethane (DCM, 3 x 10 mL). Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel column chromatography to yield the product as a brown solid .

Melting Point Determination Protocol

Objective: Accurate thermal characterization to assess purity and crystallinity.

  • Sample Prep: Dry the solid product under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvent inclusions.

  • Loading: Pack 2–3 mg of the dried solid into a glass capillary tube. Ensure the sample is compact (tap firmly).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 160 °C.

    • Slow Ramp:1 °C/min from 160 °C to 190 °C.

  • Observation: Record the onset temperature (first liquid droplet) and clear point (complete liquefaction).

    • Expected Range:178–180 °C (Sharp range indicates high purity).[3]

Characterization Workflow

The following logic flow ensures the identity of the synthesized scaffold is validated before biological testing.

CharacterizationFlow Start Isolated Solid Product MP Melting Point Analysis (Target: 178-180°C) Start->MP NMR 1H NMR (300 MHz, CDCl3) Check for Phenyl & Pyridine protons MP->NMR Purity HPLC Purity Check (>95%) NMR->Purity Decision Passes Criteria? Purity->Decision Release Release for Assay Decision->Release Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->Start

Figure 2: Quality control workflow for pyranopyridinone scaffolds.

References

  • Larghi, E. L., et al. (2020). "Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle." European Journal of Organic Chemistry, 2020(10).[3] [Source: Eur. J. Org.[3] Chem.]([Link])

  • GuideChem. (2023). "3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one CAS 118160-04-6 Entry."[1][2][4][5][6]

  • PubChem. (2023). "Pyridine and Pyranone Derivative Physical Properties."

Sources

Electronic Properties and Dipole Moments of the Pyrano[4,3-c]pyridin-1-one Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic architecture, synthetic pathways, and medicinal utility of the pyrano[4,3-c]pyridin-1-one core.

A Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary

The pyrano[4,3-c]pyridin-1-one scaffold represents a privileged fused heterocyclic system merging the electronic deficiency of pyridine with the polar, hydrogen-bond-accepting nature of a lactone (pyran-1-one). This core is increasingly relevant in drug discovery, serving as an isostere for coumarins and quinolinones in kinase inhibitors (EGFR, VEGFR) and DNA repair modulators (PARP-1).

This guide analyzes the core’s electronic distribution, quantifying the dipole moment vectors that drive molecular recognition, and provides validated protocols for synthesis and property characterization.

Electronic Architecture & Dipole Moment Analysis

Vectorial Dipole Composition

The net dipole moment (


) of the pyrano[4,3-c]pyridin-1-one core is a vector sum of two primary components:
  • The Pyridine Vector (

    
    ):  Directed towards the nitrogen lone pair (~2.2 D).
    
  • The Lactone Vector (

    
    ):  Dominated by the carbonyl group, directed from the ring carbon to the carbonyl oxygen (~4.0–4.5 D).
    

In the [4,3-c] fusion geometry, these vectors are positioned to create a high-polarity molecular face. Unlike symmetric systems where dipoles might cancel, the [4,3-c] arrangement typically results in an additive or semi-additive vector, enhancing aqueous solubility and specific electrostatic interactions within receptor pockets.

ComponentContribution (Debye)DirectionalityElectronic Effect
Pyridine Ring ~2.2 DTowards N atomElectron-withdrawing (Inductive -I, Mesomeric -M)
Lactone (C=O) ~4.1 DTowards O atomStrong H-bond Acceptor; Dipole driver
Pyran Oxygen ~1.1 DTowards Ring CenterElectron-donating (+M) into the conjugated system
Net Core ~4.8 - 5.5 D (Est.)Resultant VectorHigh polarity; favorable for polar pocket binding
Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyran ring oxygen and the pyridine nitrogen lone pair. This distribution makes the core susceptible to electrophilic attack at the position alpha to the pyran oxygen (if unsubstituted).

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the lactone carbonyl and the pyridine ring carbons. This low-lying LUMO facilitates nucleophilic attack (e.g., by Cys residues in covalent inhibitors) at the lactone carbonyl or the 2/4-positions of the pyridine ring.

ElectronicFlow cluster_0 Reactivity Profile PyranO Pyran Oxygen (HOMO Source) Carbonyl Lactone C=O (LUMO Center) PyranO->Carbonyl +M Effect PyridineN Pyridine Nitrogen (Basic Center) PyranO->PyridineN Conjugation Dipole Net Dipole Vector (High Polarity) Carbonyl->Dipole Major Contribution PyridineN->Dipole Vector Addition

Figure 1: Electronic delocalization and dipole vector contributions within the core.

Synthetic Methodologies

One-Pot Multicomponent Reaction (MCR)

The most robust route to accessing substituted pyrano[4,3-c]pyridin-1-ones is the MCR approach, often utilizing 4-piperidone derivatives or 3-cyano-pyridones.

Protocol: Microwave-Assisted Synthesis

  • Reagents: 4-Piperidone hydrochloride (1.0 eq), Malononitrile (1.1 eq), Aromatic Aldehyde (1.0 eq).

  • Catalyst: Basic alumina or Piperidine (cat.).

  • Solvent: Ethanol/Water (1:1).

  • Conditions: Microwave irradiation at 120°C for 15 minutes.

Step-by-Step Workflow:

  • Knoevenagel Condensation: Aldehyde reacts with malononitrile to form the aryl-methylene intermediate.

  • Michael Addition: The active methylene of the piperidone attacks the electron-deficient olefin.

  • Cyclization: Intramolecular nucleophilic attack of the enol oxygen onto the nitrile (or ester) carbon closes the pyran ring.

  • Hydrolysis/Oxidation: If starting from nitriles, a hydrolysis step converts the imino-lactone to the target lactone (1-one).

Synthesis Start Reagents: Aldehyde + Malononitrile + 4-Piperidone Inter1 Intermediate A: Arylidene Malononitrile Start->Inter1 Knoevenagel (-H2O) Step2 Michael Addition (C-C Bond Formation) Inter1->Step2 + Piperidone Step3 Cyclization (O-Attack on Nitrile) Step2->Step3 Intramolecular Final Product: Pyrano[4,3-c]pyridin-1-one Step3->Final Hydrolysis

Figure 2: Synthetic pathway via multicomponent condensation.

Experimental Protocols for Property Validation

Dipole Moment Determination (Guggenheim Method)

Direct measurement of the dipole moment is critical for validating computational models.

Principle: The dipole moment (


) is derived from the dependence of the dielectric constant (

) and refractive index (

) on the concentration of the solute in a non-polar solvent (e.g., benzene or dioxane).

Protocol:

  • Preparation: Prepare 5 solutions of the compound in anhydrous 1,4-dioxane with weight fractions (

    
    ) ranging from 0.001 to 0.01.
    
  • Dielectric Measurement: Measure static dielectric constant (

    
    ) at 25°C using a dipolemeter (2 MHz).
    
  • Refractive Index: Measure refractive index (

    
    ) using an Abbe refractometer.
    
  • Calculation:

    
    
    Where:
    
    • 
       = Molecular weight of solute.
      
    • 
       = Slope of 
      
      
      
      vs.
      
      
      .
    • 
       = Slope of 
      
      
      
      vs.
      
      
      .
Computational Verification (DFT)

Software: Gaussian 16 / ORCA. Method:

  • Geometry Optimization: B3LYP / 6-311++G(d,p).

  • Solvation Model: IEFPCM (Solvent = Water/DMSO) to mimic biological environment.

  • Output Analysis: Extract the total dipole moment vector and map the Electrostatic Potential (ESP) surface to identify H-bond donor/acceptor regions.

Medicinal Chemistry Implications

The electronic profile of the pyrano[4,3-c]pyridin-1-one core dictates its biological suitability:

  • Solubility: The high dipole moment (~5 D) significantly improves aqueous solubility compared to carbocyclic analogs (e.g., coumarins), reducing the need for solubilizing groups.

  • Permeability: While polar, the planar aromatic system maintains sufficient lipophilicity (LogP ~1.5–2.5 depending on substituents) for membrane crossing.

  • Target Binding:

    • PARP-1 Inhibition: The lactone carbonyl mimics the amide functionality of nicotinamide, forming key H-bonds with Ser904 and Gly863 in the PARP active site.

    • Kinase Hinge Binding: The pyridine nitrogen serves as a critical H-bond acceptor for the hinge region backbone NH groups (e.g., in EGFR or VEGFR-2).

References

  • Electronic Structure of Pyridine N-Oxides and Derivatives. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Synthesis and biological activity of pyrano[3,2-c]pyridine derivatives. Source: ResearchGate / Arabian Journal of Chemistry. URL:[Link]

  • PubChem Compound Summary: 4H-pyrano[2,3-c]pyridin-4-one. Source: PubChem.[1][2][3] URL:[Link]

  • Dipole Moment and Solvatochromism in Pyridine Derivatives. Source: ResearchGate. URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols for One-Pot Cyclization of Pyrano[4,3-c]pyridin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrano[4,3-c]pyridin-1-one Scaffold

The fusion of pyran and pyridine rings to form the pyrano[4,3-c]pyridin-1-one scaffold has garnered considerable attention in medicinal chemistry and drug discovery. This heterocyclic system is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The strategic arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar core, allows for specific interactions with biological targets. Consequently, the development of efficient and versatile synthetic methodologies to access these valuable derivatives is of paramount importance for the generation of novel therapeutic agents.

One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and minimized waste generation. This guide provides a detailed overview of the one-pot cyclization methods for the synthesis of pyrano[4,3-c]pyridin-1-one derivatives, with a focus on the underlying reaction mechanisms, experimental considerations, and detailed protocols.

Core Synthetic Strategy: Domino Knoevenagel-Michael Addition-Cyclization Cascade

The most prevalent and efficient one-pot approach to the synthesis of pyrano[4,3-c]pyridin-1-one derivatives involves a domino reaction sequence initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. This elegant cascade reaction brings together three key components: an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and a 4-hydroxy-2-pyridone derivative.

Mechanistic Insights: The "Why" Behind the Reaction Pathway

The success of this one-pot synthesis hinges on the carefully orchestrated sequence of reactions, each catalyzed or promoted under the same reaction conditions. Understanding the mechanism provides clarity on the choice of reactants, catalysts, and reaction parameters.

A plausible mechanism for this transformation is as follows:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The base deprotonates the active methylene group of malononitrile, generating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an electron-deficient arylidene malononitrile intermediate. This intermediate is a key electrophile in the subsequent step.

  • Michael Addition: The 4-hydroxy-2-pyridone, existing in tautomeric equilibrium with its 2,4-dihydroxypyridine form, acts as a nucleophile. The enolate form of the pyridone undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile intermediate. This step is crucial for the formation of the new carbon-carbon bond that sets the stage for the final cyclization.

  • Intramolecular Cyclization and Tautomerization: The resulting Michael adduct then undergoes an intramolecular cyclization. The hydroxyl group of the pyridone attacks one of the nitrile groups, leading to the formation of an imine intermediate. This is followed by a rapid tautomerization to the more stable enamine, which upon protonation and subsequent hydrolysis of the second nitrile group (or direct cyclization of the amino group onto the ester in related syntheses) would lead to the final pyrano[4,3-c]pyridin-1-one ring system. In the case of a dinitrile precursor, one nitrile group partakes in the pyran ring formation while the other remains as a substituent.

Domino_Reaction_Mechanism Proposed Domino Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization Aldehyde ArCHO Knoevenagel_Intermediate ArCH=C(CN)₂ Aldehyde->Knoevenagel_Intermediate + Malononitrile (Base catalyst) Malononitrile CH₂(CN)₂ Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + 4-Hydroxy-2-pyridone Pyridone 4-Hydroxy-2-pyridone Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Final_Product Pyrano[4,3-c]pyridin-1-one Cyclized_Intermediate->Final_Product Tautomerization

Caption: Proposed domino reaction mechanism for the synthesis of pyrano[4,3-c]pyridin-1-one derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the one-pot synthesis of pyrano[4,3-c]pyridin-1-one derivatives using different catalytic systems.

Protocol 1: Base-Catalyzed Synthesis in Ethanol

This protocol utilizes a simple and readily available base catalyst, such as piperidine or potassium carbonate, in a conventional reflux setup.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-Hydroxy-6-methyl-2-pyridone (1.0 mmol)

  • Piperidine or Potassium Carbonate (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-hydroxy-6-methyl-2-pyridone (1.0 mmol), and ethanol (10 mL).

  • Add the base catalyst (piperidine or K2CO3, 0.1 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure pyrano[4,3-c]pyridin-1-one derivative.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • N-alkyl-2-cyanoacetamide (1.0 mmol) - Note: This variation leads to N-alkylated pyridinone core.

  • Potassium Carbonate (K2CO3) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), N-alkyl-2-cyanoacetamide (1.0 mmol), and K2CO3 (1.0 mmol).[1]

  • Add ethanol (5 mL) to the vial and seal it with a cap.[1]

  • Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 100 °C) for a specified time (typically 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize from methanol or another suitable solvent to obtain the pure product.[1]

Experimental_Workflow General Experimental Workflow Start Combine Reactants and Solvent Catalyst Add Catalyst Start->Catalyst Reaction Heating (Conventional or Microwave) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cooling and Precipitation Monitoring->Workup Reaction Complete Isolation Filtration and Washing Workup->Isolation Purification Drying and Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the formation of 3-phenyl-pyranopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-phenyl-pyranopyridines, a class of heterocyclic compounds with significant therapeutic potential. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, with a particular focus on overcoming steric hindrance.

Introduction: The Challenge of Steric Hindrance

The synthesis of 3-phenyl-pyranopyridines can be a complex undertaking. One of the most significant hurdles researchers face is steric hindrance, a phenomenon where the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[1][2] In the context of 3-phenyl-pyranopyridine synthesis, the bulky phenyl group at the 3-position can obstruct the approach of reagents, leading to low yields, undesired side products, or even complete reaction failure. This guide will explore strategies to mitigate these steric effects and achieve successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the synthesis of 3-phenyl-pyranopyridines?

A1: Low yields are often a direct consequence of steric hindrance from the 3-phenyl substituent. This bulkiness can hinder the necessary bond formations during the cyclization step to form the pyran ring. The spatial crowding around the reaction center makes it difficult for the reacting molecules to achieve the proper orientation for a successful reaction.[1][2]

Q2: Are there specific reaction conditions that are more susceptible to steric hindrance issues?

A2: Yes, reactions that require precise orbital overlap and a specific transition state geometry are highly sensitive to steric effects. For instance, traditional condensation reactions under standard thermal conditions may not provide enough energy to overcome the activation barrier imposed by steric hindrance.

Q3: Can the choice of catalyst influence the outcome of the reaction?

A3: Absolutely. The catalyst plays a crucial role in overcoming steric barriers. A well-chosen catalyst can provide an alternative reaction pathway with a lower activation energy, thereby facilitating the desired transformation even in the presence of significant steric bulk.[3][4] For example, certain Lewis acids or transition metal catalysts can coordinate to the reactants in a way that promotes the desired cyclization.

Q4: How does solvent choice impact the synthesis?

A4: The solvent can influence reaction rates and selectivity by stabilizing transition states and solvating reactants. For sterically hindered reactions, a high-boiling point, polar aprotic solvent can sometimes provide the necessary energy and environment to overcome the steric barrier. However, in some cases, solvent-free conditions or the use of ionic liquids have been shown to be effective.[5]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 3-phenyl-pyranopyridines.

Problem 1: Low or No Product Formation

Underlying Cause: Significant steric hindrance preventing the key bond-forming step.

Troubleshooting Workflow:

Workflow for Troubleshooting Low Product Yield.

Detailed Steps & Rationale:

  • Increase Reaction Temperature: The first and simplest approach is to increase the reaction temperature. This provides more kinetic energy to the molecules, helping them overcome the activation energy barrier imposed by steric hindrance. It is crucial to monitor the reaction closely for decomposition.

  • Change Catalyst: If increasing the temperature is ineffective or leads to degradation, a change in catalyst is warranted.

    • Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack, even in a crowded environment.

    • Transition Metals: Palladium, copper, or rhodium-based catalysts can offer alternative mechanistic pathways, such as those involving oxidative addition and reductive elimination, which may be less sensitive to steric bulk.[6]

  • Alternative Synthetic Routes: When direct cyclization fails, a multi-step approach may be necessary. This could involve synthesizing a less hindered pyranopyridine precursor and then introducing the phenyl group at a later stage via a cross-coupling reaction.

Problem 2: Formation of Undesired Side Products

Underlying Cause: Steric hindrance favoring alternative, less hindered reaction pathways.

Troubleshooting Strategies:

StrategyRationaleKey Parameters to Optimize
Use of Bulky Catalysts or Reagents A sterically demanding catalyst can selectively promote the formation of the desired product by blocking alternative reaction sites.Catalyst loading, ligand choice
Microwave-Assisted Synthesis Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and improved selectivity by minimizing the formation of thermal decomposition byproducts.[5]Temperature, time, power
Flow Chemistry Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance selectivity and yield.Flow rate, temperature, stoichiometry
Problem 3: Difficulty in Product Purification

Underlying Cause: The formation of closely related isomers or byproducts that are difficult to separate from the desired 3-phenyl-pyranopyridine.

Troubleshooting Protocol:

  • Optimize Reaction Conditions for Selectivity: Before tackling purification, revisit the reaction conditions to maximize the formation of the target compound. Small changes in solvent, temperature, or catalyst can significantly impact the product distribution.

  • Advanced Chromatographic Techniques:

    • Preparative HPLC: High-performance liquid chromatography offers superior separation power compared to standard column chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating complex mixtures, often providing better resolution and faster run times.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 3-Phenyl-Pyranopyridine Derivative

This protocol provides a general guideline for a microwave-assisted, three-component reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Barbituric acid or a similar active methylene compound

  • Catalyst (e.g., triethylammonium acetate)[5]

  • Solvent (e.g., ethanol or DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol).

  • Add the catalyst (10 mol%).

  • Add the solvent (2-3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Catalyst Screening for a Sterically Hindered Reaction

This protocol outlines a parallel synthesis approach for efficiently screening different catalysts.

Experimental Setup:

Catalyst Screening Workflow.

Procedure:

  • Prepare stock solutions of the starting materials and a range of catalysts (e.g., various Lewis acids and transition metal complexes).

  • In an array of reaction vials, dispense the starting materials.

  • Add a different catalyst to each vial.

  • Seal the vials and place them in a temperature-controlled reaction block.

  • Run the reactions for a predetermined time.

  • Quench the reactions and perform a workup.

  • Analyze the crude product from each reaction by LC-MS to determine the conversion and the formation of the desired product.

  • For the most promising catalysts, scale up the reaction and purify the product for full characterization.

Mechanistic Insights

A deeper understanding of the reaction mechanism can provide valuable clues for overcoming steric hindrance. For many pyranopyridine syntheses, the mechanism involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5]

General Reaction Mechanism.

Steric hindrance from the phenyl group primarily affects the Michael addition and the final intramolecular cyclization steps. By carefully selecting catalysts and reaction conditions, it is possible to facilitate these sterically demanding transformations.

References

  • Guizzetti, S., et al. (2025).
  • El-Sayed, N. F., et al. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. Royal Society of Chemistry. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. Retrieved from [Link]

  • Ksearch, K., et al. (2022).
  • Wang, Z., & Hanan, G. S. (2005). A Facile Route to Sterically Hindered and Non-Hindered 4′-Aryl-2,2′:6′,2′′-Terpyridines. Synlett.
  • Abdellattif, M. H., et al. (2020).
  • Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • Baran, P. S., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • Riemer, O., et al. (2018). Three synthetic routes to substituted pyrido[3,2-d]pyrimidines.
  • Starodubova, E., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.
  • Dekamin, M. G., et al. (2013). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal.
  • O'Brien, C. J., & Tellez, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry.
  • El-Gazzar, M. G., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
  • El-Naggar, M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Abdel-Aziz, H. A., et al. (2024).
  • Khan, S. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • Tcyrulnikov, S., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters.
  • Bickelhaupt, F. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A.
  • Wu, S., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels.
  • Bart, S. C., et al. (2017).
  • Wang, Y., et al. (2024). Computational Insights into the Molecular Mechanisms of Coptis chinensis Franch. in Treating Chronic Atrophic Gastritis: An Integrated Network Pharmacology, Machine Learning, and Molecular Dynamics Study. MDPI.
  • Gazolari, G., et al. (2023). Mechanistic Insight into the Early Stages of Toroidal Pore Formation by the Antimicrobial Peptide Smp24.

Sources

Technical Support Center: Purification of Crude 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one

[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one . This guide is not a generic textbook entry; it is a troubleshooting manual designed for the bench scientist facing impure crude material.

The Chemical Challenge: This molecule features a fused pyridine and


-pyrone (lactone)
  • The Pyridine Nitrogen: Is basic, inviting acid-base extraction.

  • The

    
    -Pyrone Lactone:  Is electrophilic and susceptible to ring-opening hydrolysis under strong aqueous basic (and sometimes acidic) conditions.
    
  • The Phenyl Group: Increases lipophilicity and

    
    -stacking, often leading to solubility issues or "oiling out" during recrystallization.
    

Module 1: Metal Scavenging (Palladium Removal)

Context: Synthesis of 3-phenyl-substituted heterocycles often employs Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira) or cyclocarbonylation.[1] Residual Palladium causes dark coloration and interferes with biological assays.[1]

Troubleshooting Guide: The "Black Precipitate" Issue

Q: My crude solid is dark brown/black, but the compound should be off-white/yellow. Recrystallization isn't fixing it. A: You likely have colloidal Palladium (Pd black) or soluble Pd-ligand complexes.[1] Recrystallization often traps these metals inside the crystal lattice.[1][2]

The Protocol: Thiol-Silica Scavenging (The "Gold Standard") Do not rely on Celite filtration alone for soluble Pd complexes.[1]

  • Dissolution: Dissolve crude material (1 g) in THF or DCM (10-15 mL). If solubility is poor, add small amounts of MeOH.[1]

  • Scavenger Addition: Add 3-Mercaptopropyl-functionalized silica gel (e.g., SiliaMetS® Thiol).[1]

    • Ratio: 4:1 weight ratio (Scavenger : Crude) usually suffices for <500 ppm reduction.[1]

  • Incubation: Stir at 40°C for 4 hours . (Heat is crucial to increase exchange kinetics).[3]

  • Filtration: Filter through a 0.45

    
    m PTFE pad or a tight Celite bed.
    
  • Validation: Evaporate a small aliquot. The residue should be significantly lighter in color.

Q: Can I use aqueous extraction to remove the metal? A: Avoid it. While washing with aqueous N-Acetylcysteine (NAC) is common, the required pH adjustments can threaten the stability of the pyrone lactone ring in your specific molecule. Stick to solid-phase scavengers in organic media.

Module 2: Chromatographic Separation

Context: The fused pyridine-pyrone core is polar, but the phenyl group adds lipophilicity. This often results in "streaking" on silica gel due to the basic pyridine nitrogen interacting with acidic silanols.[1]

Troubleshooting Guide: The "Streaking" Band

Q: On TLC/Column, my compound streaks and co-elutes with impurities. How do I sharpen the peak? A: The pyridine nitrogen is protonating on the acidic silica. You must neutralize the stationary phase.

The Protocol: Triethylamine (TEA) Modified Flash Chromatography

ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (40-63

m)
--
Mobile Phase A Dichloromethane (DCM)Solubilizes the phenyl moiety.[1]
Mobile Phase B Methanol (MeOH)Elutes the polar core.[1][3]
Modifier 1% Triethylamine (TEA) in both solventsBlocks acidic silanol sites, preventing "drag" on the pyridine ring.[1]
Gradient 0%

10% MeOH in DCM
Shallow gradients prevent co-elution of polar side products.

Critical Warning: Do not use Acetone/Hexanes.[1] This molecule typically has poor solubility in Hexanes, leading to precipitation on the column head.[1][3]

Module 3: Recrystallization (The "Oiling Out" Fix)[1][3]

Context: Researchers often report this compound forming a "gum" or oil instead of crystals upon cooling. This is due to high conformational entropy or solvent trapping.

Troubleshooting Guide: Inducing Crystallization

Q: I tried recrystallizing from Ethanol, but I got a sticky oil at the bottom. A: This is "oiling out." It happens when the compound separates as a liquid phase before it reaches the crystallization temperature.[1] You need a high-dielectric anti-solvent .

The Protocol: The Acetonitrile/Ether Switch

  • Dissolve: Dissolve crude (100 mg) in minimal boiling Acetonitrile (ACN) . ACN is polar enough to dissolve the lactone but has a distinct solubility profile from alcohols.[1]

  • Cool: Allow to cool slowly to Room Temp (RT).

  • Anti-Solvent: If no crystals form, add Diisopropyl Ether (DIPE) or MTBE dropwise until persistent cloudiness appears.[1][3]

    • Why DIPE? It has a higher boiling point than diethyl ether, allowing for safer hot addition, and is less likely to induce rapid precipitation than Hexanes.[1][3]

  • Seed: Scratch the glass or add a seed crystal.

  • Wait: Store at 4°C overnight.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for purifying 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one, specifically highlighting the "Safety Zones" to prevent lactone hydrolysis.

PurificationLogicStartCrude 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-oneCheckColorIs material Dark/Black?Start->CheckColorScavengerSTEP 1: Metal Scavenging(Thiol-Silica in THF)CheckColor->ScavengerYes (Pd Residue)CheckPurityCheck TLC/NMR PurityCheckColor->CheckPurityNoScavenger->CheckPurityDecisionPurity Status?CheckPurity->DecisionRecrystSTEP 2A: Recrystallization(Acetonitrile + DIPE)Decision->Recryst>85% Pure(Minor Impurities)ColumnSTEP 2B: Flash Chromatography(DCM:MeOH + 1% TEA)Decision->Column<85% Pure(Complex Mixture)FinalPure SolidRecryst->FinalWarningCRITICAL STOP:Avoid NaOH/Strong Base(Risk of Lactone Hydrolysis)Column->WarningAvoid Base WorkupColumn->Final

Caption: Figure 1. Integrated Purification Decision Matrix. Note the critical avoidance of strong base extraction to preserve the lactone ring.

Summary of Chemical Sensitivities

FeatureRiskMitigation Strategy

-Pyrone Ring
Hydrolysis (Ring Opening)Avoid aqueous NaOH/KOH. Use solid-phase drying (MgSO4) and neutral/mildly basic silica (TEA-treated).[1]
Pyridine Nitrogen Acid Salt FormationIf making HCl salts, use anhydrous HCl in Dioxane/Ether.[1][3] Avoid aqueous acid which may hydrate the lactone.
Phenyl Group

-Stacking / Insolubility
Use DCM or THF for loading columns. Avoid Hexane-heavy mobile phases.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general recrystallization solvent selection).

  • Garrett, C. E., & Prasad, K. (2004).[1][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (Source for Thiol-Silica scavenging efficiency).[1]

  • Biotage Application Note. (2023). Strategies for Removing Palladium from Reaction Mixtures. (Practical guide for flash chromatography of heterocycles).

  • Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry. Wiley. (Authoritative grounding on the reactivity of pyrones and pyridines).

Safety Operating Guide

Personal protective equipment for handling 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one .[1][2]

Status: Novel Chemical Entity / Pharmaceutical Intermediate Default Hazard Class: Bioactive / Irritant (Treat as potentially toxic until fully characterized)

Part 1: Risk Assessment & Hazard Identification

As a specific Safety Data Sheet (SDS) may be unavailable for this specialized scaffold, you must apply the Precautionary Principle . This compound belongs to the fused pyridine-pyranone class, often used as scaffolds for kinase inhibitors or bioactive alkaloids.[1]

Hazard CategoryRisk Level (Estimated)Physiological Basis
Inhalation High Fused heterocycles often act as respiratory sensitizers or irritants to mucous membranes.[1]
Skin Contact Moderate Potential for transdermal absorption due to lipophilic phenyl/pyridine moieties.[1]
Eye Contact High Crystalline dust can cause mechanical abrasion and chemical burns (basic nitrogen).[1]
Reactivity Low Stable under ambient conditions; incompatible with strong oxidizing agents and strong acids.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For this compound, the goal is Zero Contact .

Respiratory Protection
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (If outside hood): A powered air-purifying respirator (PAPR) or N95/P3 mask is required if weighing powder in an open balance area (strongly discouraged).[1]

Dermal Protection (Gloves)
  • Material: Nitrile (Minimum thickness: 0.11 mm).[1]

  • Protocol: Double-gloving is mandatory when handling solutions.[1]

    • Inner Glove: Standard Nitrile.[1]

    • Outer Glove: Long-cuff Nitrile (tucked over lab coat cuff).[1]

  • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses are insufficient for fine powders.

  • Body: Flame-resistant lab coat (Nomex or treated cotton) buttoned to the neck.[1] Closed-toe chemically resistant shoes.[1]

Part 3: Operational Handling & Workflow

Workflow Logic Diagram

The following decision tree dictates the safe handling process based on the physical state of the compound.

HandlingWorkflow cluster_safety Critical Control Points Start Start: 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Dissolved in Solvent StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside Vented Enclosure 3. Pre-weigh into tare vessel Solid->Weighing High Dust Risk Transfer Transfer Protocol: Use Cannula or Syringe Avoid pouring (aerosol risk) Solution->Transfer Splash Risk Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Closed Vessel Weighing->Reaction Transfer->Reaction Disposal Disposal: Segregated Solid/Liquid Waste High-Temp Incineration Reaction->Disposal

Caption: Operational workflow emphasizing containment strategies for solid vs. liquid states.

Step-by-Step Protocols

A. Weighing (The Highest Risk Step)

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat.[1] Pyranones are often electrostatic and "fly" easily.[1]

  • Transfer: Never transfer powder directly from the stock bottle to the reaction flask outside the hood. Weigh into a secondary container (vial), cap it, and then move it.

B. Reaction Setup

  • Solubility: This compound is likely soluble in DMSO, DMF, or DCM.[1]

  • Addition: Add solvent to the solid, not solid to the solvent, to minimize puffing/aerosolization.

  • Inertion: Flush the headspace with Nitrogen or Argon.[1] The pyridine nitrogen can oxidize over time; an inert atmosphere preserves purity.[1]

C. Spill Management

  • Solid Spill: Do not sweep.[1] Cover with wet paper towels (dampened with water/surfactant) to prevent dust, then wipe up.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1][3]

Part 4: Disposal & Deactivation

Waste StreamMethodRationale
Solid Waste High-Temperature Incineration Ensures complete destruction of the heterocyclic ring system.[1]
Liquid Waste (Halogenated) Solvent Waste Stream A If dissolved in DCM/Chloroform.[1]
Liquid Waste (Non-Halo) Solvent Waste Stream B If dissolved in Acetone/Methanol/DMSO.[1]
Contaminated Sharps Biohazard/Chem-Sharp Bin Needles used for transfer must not be recapped.[1]

Deactivation Solution (for cleaning glassware): Use a dilute acidic solution (e.g., 1M HCl) followed by an ethanol rinse. The pyridine nitrogen is basic; acid will protonate it, increasing water solubility for easier cleaning, though it does not degrade the molecule.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Heterocyclic Scaffolds. PubChem.[1][4][5] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Novel Chemicals. OSHA.gov.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.